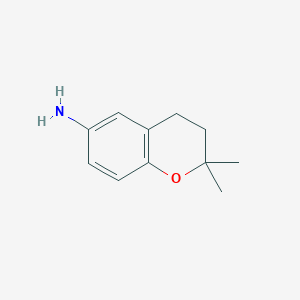
1-(6-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse chemical properties and applications in various fields, including materials science and pharmaceuticals
Preparation Methods
The synthesis of 1-(6-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.
Introduction of the Prop-2-en-1-one Moiety: The prop-2-en-1-one group is introduced through a series of reactions, often involving the use of reagents like acyl chlorides and base catalysts.
Final Assembly: The final step involves the coupling of the benzoxazine ring with the prop-2-en-1-one moiety under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-(6-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazine ring, using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure selective and efficient transformations.
Scientific Research Applications
1-(6-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of polymers and resins.
Biology: The compound has shown potential in biological studies, including its use as a probe for studying enzyme interactions and cellular pathways.
Medicine: Research has indicated potential therapeutic applications, such as anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, it is used in the formulation of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-(6-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other benzoxazine derivatives, 1-(6-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one stands out due to its unique structural features and reactivity. Similar compounds include:
6,6′-Propane-2,2-diylbis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine): Known for its use in polymer chemistry.
2-(3,4-dihydroxyphenyl)benzoxazine: Noted for its biological activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-en-1-one moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(6-propan-2-yl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-14(16)15-7-8-17-13-6-5-11(10(2)3)9-12(13)15/h4-6,9-10H,1,7-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGLDAXSDSVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCCN2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3002659.png)


![N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B3002666.png)
![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002667.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B3002669.png)
![3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3002672.png)






